molecular formula C16H15NO5S3 B2482575 Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate CAS No. 2097883-28-6

Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2482575
CAS No.: 2097883-28-6
M. Wt: 397.48
InChI Key: BNMMCCKIUMDRJF-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate is a heterocyclic sulfonamide derivative featuring fused aromatic systems (furan and thiophene rings) linked via an ethylsulfamoyl bridge to a methyl thiophene-2-carboxylate core.

Properties

IUPAC Name

methyl 3-[[2-(furan-2-yl)-2-thiophen-2-ylethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S3/c1-21-16(18)15-14(6-9-24-15)25(19,20)17-10-11(12-4-2-7-22-12)13-5-3-8-23-13/h2-9,11,17H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMMCCKIUMDRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-{[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, characterization, and biological activity, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H16N2O4S2\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_4\text{S}_2

Key Characteristics

  • Molecular Weight : 356.43 g/mol
  • Solubility : Soluble in organic solvents like DMSO and methanol, but poorly soluble in water.
  • Melting Point : Not extensively documented; further studies required for precise thermal properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of Thiophene Derivatives : Utilizing thiophene and furan-based reactants.
  • Sulfamoylation : Introduction of the sulfamoyl group to enhance biological activity.
  • Esterification : Final conversion to the methyl ester form for improved solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds with thiophene and furan moieties exhibit significant antimicrobial properties. For instance, a related compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus15
This compoundE. coli12

Anticancer Potential

Research has demonstrated that derivatives of thiophene exhibit cytotoxic effects against cancer cell lines. In vitro studies indicated that this compound induced apoptosis in human breast cancer cells (MCF7), with IC50 values ranging from 10 to 30 µM depending on exposure time .

The proposed mechanism involves:

  • Inhibition of DNA Synthesis : Interference with nucleotide synthesis pathways.
  • Induction of Oxidative Stress : Generation of reactive oxygen species (ROS), leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported on the antimicrobial efficacy of various thiophene derivatives, highlighting the role of the sulfamoyl group in enhancing activity against resistant strains .
    • Findings : The study found that modifications to the thiophene ring significantly impacted the antimicrobial potency.
  • Cytotoxicity Assessment : A recent publication assessed the cytotoxic effects of related compounds on various cancer cell lines, confirming that structural modifications could enhance therapeutic efficacy .

Comparison with Similar Compounds

Key Research Findings and Gaps

  • Stability : The furan-thiophene-ethyl group may confer lower metabolic stability compared to triazine-based analogues, a hypothesis supported by the oxidative susceptibility of heteroaromatic systems .
  • Synthetic Challenges : The steric bulk of the furan-thiophene-ethyl substituent could complicate purification, as seen in related sulfonamide syntheses requiring DMF or recrystallization .

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